2,4-dihydroxy-N'-(phenylacetyl)quinoline-3-carbohydrazide
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Overview
Description
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE is a complex organic compound with the molecular formula C18H15N3O4 . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenylacetyl hydrazide . The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the acylation process . The intermediate products are then purified and characterized using techniques such as NMR and IR spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound is highly reactive towards N-nucleophiles, allowing for various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various N-substituted quinoline compounds .
Scientific Research Applications
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters
- 4-Hydroxy-2-quinolones
Uniqueness
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE is unique due to its specific phenylacetyl hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N'-(2-phenylacetyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H15N3O4/c22-14(10-11-6-2-1-3-7-11)20-21-18(25)15-16(23)12-8-4-5-9-13(12)19-17(15)24/h1-9H,10H2,(H,20,22)(H,21,25)(H2,19,23,24) |
InChI Key |
NTVKXUSEMNTKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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